molecular formula C7H2ClF4NO3 B1402232 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1417569-08-4

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No. B1402232
M. Wt: 259.54 g/mol
InChI Key: YWELXMLINUDPAH-UHFFFAOYSA-N
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Description

“1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H2ClF4NO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” include its molecular weight, which is 225.552 . Other properties such as boiling point, density, and vapor pressure are not specified in the sources retrieved.

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds focuses on their synthesis and potential for further chemical reactions. For instance, the synthesis of novel fluorine-containing polyetherimide was achieved through a reaction involving a similar chloro-nitrobenzene trifluoride, showcasing the compound's utility in producing advanced polymers with notable properties such as high thermal stability and low moisture absorption (Yu Xin-hai, 2010).

Applications in Material Science

Fluorinated compounds derived from chloro-nitrobenzene trifluorides have been utilized in material science, particularly in the synthesis of liquid crystals and polyimides. These materials display unique properties due to the fluorine content, such as enhanced thermal stability and specific optical behaviors, making them suitable for various technological applications (K. Xie et al., 2001).

Chemical Transformations and Derivatization

The study of chloro-nitro-fluoro-benzene compounds extends into their use as intermediates for further chemical transformations, including nucleophilic aromatic substitution and derivatization reactions. These processes are crucial for the synthesis of complex molecules and the development of new materials or pharmaceuticals. For example, derivatives of chloro-nitrobenzene have been explored for the synthesis of side-chain fluorinated heterocyclic compounds, indicating the compound's role in producing functionalized materials or drugs (H. Loghmani-Khouzani et al., 2005).

Analytical Chemistry Applications

In analytical chemistry, derivatives of similar compounds have been employed as derivatization agents for the chromatographic analysis of complex matrices. This application highlights the versatility of chloro-nitro-fluoro-benzene compounds in enhancing analytical methodologies, such as the determination of biogenic amines in wine samples, thereby contributing to food safety and quality control (A. Kmieciak et al., 2023).

properties

IUPAC Name

1-chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWELXMLINUDPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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